1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-
Description
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is a heterocyclic organic compound It features a pyrrole ring substituted with carboxylic acid, methyl, and propynyl groups
Properties
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQEXUYJWTBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with ketone or aldehyde groups, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives
Uniqueness
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group, in particular, offers unique reactivity and potential for further functionalization compared to other pyrrole derivatives .
Biological Activity
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- (CAS Number: 1156750-23-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
The molecular formula of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is with a molecular weight of 177.20 g/mol. The compound's structural characteristics contribute to its biological activities, which are explored in detail below.
| Property | Value |
|---|---|
| CAS Number | 1156750-23-0 |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 1H-Pyrrole-3-carboxylic acid compounds. A study focused on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (TB) activity with minimal cytotoxicity. The structure–activity relationship (SAR) indicated that modifications on the pyrrole ring significantly enhanced activity against drug-resistant strains of Mycobacterium tuberculosis .
Key Findings:
- Compounds with electron-withdrawing groups showed improved anti-TB activity.
- Some derivatives exhibited MIC values less than 0.016 μg/mL against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of pyrrole compounds is significantly influenced by their structural modifications. For instance, the addition of various substituents to the pyrrole ring can enhance or diminish their effectiveness against specific pathogens.
Notable SAR Observations:
- Bulky substituents on the carboxamide group improved anti-TB efficacy.
- Electron-withdrawing groups on the phenyl or pyridyl moieties increased potency .
Case Studies
- Anti-Tuberculosis Activity : A study synthesized a series of pyrrole derivatives and evaluated their effectiveness against M. smegmatis, a model organism for TB research. The compounds were tested for their ability to inhibit mycolic acid biosynthesis, crucial for bacterial cell wall integrity .
- Antimicrobial Screening : A separate investigation synthesized novel pyrrole derivatives and assessed their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives had significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimized synthetic routes for 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-, and how do reaction conditions influence yield?
The synthesis of pyrrole derivatives typically involves cyclization or functionalization of pre-existing pyrrole cores. For example, similar compounds (e.g., ethyl esters of pyrrole-3-carboxylic acids) are synthesized via Knorr pyrrole synthesis or Paal-Knorr cyclization , using reagents like β-ketoesters and ammonia derivatives . Key parameters include:
- Catalyst selection : Acidic (e.g., acetic acid) or basic conditions (e.g., K₂CO₃) influence regioselectivity.
- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may degrade thermally sensitive propargyl groups.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Table 1 : Representative Synthetic Methods for Analogous Pyrrole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Paal-Knorr Cyclization | β-Ketoester, NH₄OAc, 100°C, DMF | 65–78 | |
| Propargylation | Propargyl bromide, K₂CO₃, RT, acetone | 45–60 |
Q. How can spectroscopic techniques (NMR, IR) characterize the structural features of this compound?
- ¹H NMR : The propargyl group (–C≡CH) typically shows a singlet at δ 1.8–2.2 ppm for the terminal proton, while pyrrole ring protons resonate between δ 6.0–7.5 ppm. Methyl groups on the pyrrole ring appear as singlets near δ 2.1–2.5 ppm .
- IR : Stretching vibrations for the carboxylic acid (–COOH) are observed at 2500–3300 cm⁻¹ (broad), and the alkyne (–C≡C–) at ~2100 cm⁻¹ .
Example : For a related compound (5-hexyl-2-phenyl-pyrrole-3-carboxylate), ¹H NMR revealed aromatic protons at δ 7.3–7.6 ppm and a carboxylate ester at δ 4.2–4.4 ppm .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the propargyl group in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the propargyl moiety, identifying nucleophilic/electrophilic sites. Key steps:
Geometry optimization of the molecule.
Frontier Molecular Orbital (FMO) analysis : HOMO-LUMO gaps indicate susceptibility to electrophilic attack.
Solvent effects : Polarizable Continuum Models (PCM) simulate reaction environments .
Data Contradiction : Propargyl groups may exhibit unexpected regioselectivity in click reactions due to steric hindrance from adjacent methyl groups, conflicting with computational predictions .
Q. How do structural modifications (e.g., methyl vs. phenyl substituents) alter biological activity in vitro?
Comparative studies on pyrrole derivatives show:
- Methyl groups : Enhance metabolic stability but reduce binding affinity to COX-2 (e.g., IC₅₀ increases from 0.8 μM to 2.3 μM) .
- Propargyl groups : Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, useful in targeted drug delivery .
Table 2 : Structure-Activity Relationships (SAR) for Analogous Compounds
| Substituent | Target Protein | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2,5-Dimethyl | COX-2 | 2.3 | |
| 4-Bromophenyl | EGFR | 0.12 |
Q. What are the key safety considerations for handling this compound in catalytic studies?
- Toxicity : Propargyl derivatives may irritate mucous membranes (e.g., LC₅₀ ~250 mg/m³ in rodents) .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent alkyne oxidation.
- Waste disposal : Neutralize with dilute NaOH before incineration .
Q. How can discrepancies in reported synthetic yields be resolved through mechanistic analysis?
Contradictory yields (e.g., 45% vs. 78% for similar routes) may arise from:
Q. What advanced analytical methods validate purity and stability under physiological conditions?
- HPLC-MS : Quantifies degradation products (e.g., hydrolyzed carboxylic acid).
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; >95% purity indicates shelf-life suitability .
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
In silico docking (AutoDock Vina) predicts binding to CYP3A4 active sites (ΔG = –8.2 kcal/mol). Experimental validation via microsomal incubation shows rapid oxidation of the propargyl group to a ketone metabolite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
